molecular formula C14H14ClNO2 B5040850 methyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

methyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate

Cat. No.: B5040850
M. Wt: 263.72 g/mol
InChI Key: BDJYSXMSWWLFRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate is a chemical compound belonging to the carbazole family. Carbazoles are heterocyclic aromatic organic compounds known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate can be synthesized through a multi-step process involving the reaction of carbazole derivatives with chlorinating agents. One common method involves the reaction of 6-chloro-2,3,4,9-tetrahydro-1H-carbazole with methyl chloroformate under basic conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbazole derivatives.

    Reduction: Reduction reactions can convert it into different tetrahydrocarbazole derivatives.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various substituted carbazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

Methyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes or bind to receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide
  • 1,2,3,4-tetrahydrocarbazole
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate

Uniqueness

Methyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 6-chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-18-14(17)10-4-2-3-9-11-7-8(15)5-6-12(11)16-13(9)10/h5-7,10,16H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDJYSXMSWWLFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCC2=C1NC3=C2C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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